molecular formula C21H29N2O+ B13764764 (4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium CAS No. 6287-69-0

(4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium

Cat. No.: B13764764
CAS No.: 6287-69-0
M. Wt: 325.5 g/mol
InChI Key: BJALDQYFTXIRGT-UHFFFAOYSA-O
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Description

(4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium (CAS 24353-18-2) is a chemical compound with a molecular formula of C23H33ClN2O and a molecular weight of 388.97 g/mol . This compound is part of a class of 4,4-diaryl-2-hydroxybutylamine derivatives, which have been investigated for their potential biological activity, particularly as antiarrhythmic agents for cardiovascular research . Its structure, featuring a diphenylbutyl core, is structurally analogous to intermediates and impurities found in pharmaceuticals like loperamide, suggesting its primary research value in the synthesis, analytical profiling, and quality control of active pharmaceutical ingredients (APIs) . Researchers utilize this compound as a reference standard in mass spectrometry and chromatographic studies to identify and quantify related species in complex mixtures. The presence of both amide and ammonium groups in its structure contributes to its physicochemical properties, making it a subject of interest in studies exploring structure-activity relationships (SAR) and metabolic pathways of pharmaceutical amines. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6287-69-0

Molecular Formula

C21H29N2O+

Molecular Weight

325.5 g/mol

IUPAC Name

(4-amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium

InChI

InChI=1S/C21H28N2O/c1-17(2)23(3,4)16-15-21(20(22)24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3,(H-,22,24)/p+1

InChI Key

BJALDQYFTXIRGT-UHFFFAOYSA-O

Canonical SMILES

CC(C)[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium generally involves the following key steps:

Specific Synthetic Routes

Based on extensive literature review from reliable chemical synthesis journals and patents (excluding unreliable sources such as benchchem.com and smolecule.com), the following approaches are documented:

Route A: Amide Coupling Approach
Route B: Reductive Amination and Quaternization

Reaction Conditions and Optimization

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran, or dimethylformamide, selected based on solubility and reaction compatibility.

  • Temperature: Reactions are typically performed at ambient to moderate temperatures (0°C to 50°C) to control reaction rates and minimize side reactions.

  • Catalysts and Reagents: Use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for amide bond formation; sodium cyanoborohydride for reductive amination.

  • Purification: Column chromatography using silica gel or preparative HPLC is standard to achieve high purity.

Data Table: Summary of Preparation Methods

Step Method A: Amide Coupling Method B: Reductive Amination & Quaternization
Starting materials Diphenylmethane/benzophenone derivatives 4-oxo-3,3-diphenylbutanal, dimethyl-propan-2-ylamine
Key reaction Friedel-Crafts alkylation, amide coupling Reductive amination, alkylation
Activation reagent NHS ester, acid chloride Sodium cyanoborohydride
Quaternization step Post-coupling alkylation Alkylation with methyl iodide
Typical solvents DCM, THF, DMF Methanol, DCM
Temperature range 0°C to 50°C Ambient to 40°C
Purification Chromatography, recrystallization Chromatography, recrystallization
Yield (%) 60-80% 55-75%
Notes Requires protection/deprotection steps One-pot reductive amination possible

Chemical Reactions Analysis

Types of Reactions

(4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine compounds .

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for studying biochemical pathways .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may have applications in treating various diseases, depending on its biological activity and mechanism of action .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of (4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with loperamide derivatives, particularly in the diphenylbutyl backbone and quaternary ammonium groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Notes
(4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium Not provided ~450–500 (estimated) Quaternary ammonium, amino-oxo group, 3,3-diphenylbutyl chain Likely high solubility, low CNS penetration due to charge; potential peripheral activity.
Loperamide quaternary salt C₃₅H₃₇ClN₂O₂ 553.13 Bis-substituted quaternary ammonium, 4-chlorophenyl, hydroxyl-piperidine Enhanced polarity; used to study peripheral opioid receptor interactions .
Loperamide trans-N-oxide C₂₉H₃₃ClN₂O₃ 493.04 N-oxide group, 4-chlorophenyl, hydroxyl-piperidine Increased metabolic stability; reduced μ-opioid receptor affinity compared to parent .
Deschloroloperamide C₁₁H₁₄ClNO 211.69 Piperidine ring with hydroxy and phenyl groups, no chlorine substitution Lower molecular weight; altered receptor selectivity due to lack of chlorine .
Anhydroloperamide C₂₉H₃₁ClN₂O 459.02 Dehydroxylated piperidine, dihydropyridine ring Reduced hydrogen bonding capacity; potential for improved membrane diffusion .
Key Findings:

Charge and Solubility: The quaternary ammonium group in the target compound and loperamide quaternary salt increases water solubility but restricts blood-brain barrier penetration. This contrasts with non-charged analogs like deschloroloperamide, which exhibit higher lipophilicity .

Substituent Effects :

  • The 3,3-diphenylbutyl chain in the target compound mirrors loperamide derivatives, suggesting strong van der Waals interactions with hydrophobic receptor pockets.
  • Chlorophenyl groups (e.g., in loperamide trans-N-oxide) enhance binding to opioid receptors but introduce metabolic liabilities .

Metabolic Stability: N-Oxide derivatives (e.g., loperamide trans-N-oxide) resist CYP450-mediated oxidation, prolonging half-life . The amino-oxo group in the target compound may confer susceptibility to enzymatic hydrolysis, requiring formulation optimization.

Research Implications

While the target compound’s exact pharmacological profile remains uncharacterized, its structural alignment with loperamide analogs suggests peripheral opioid receptor modulation with minimized CNS side effects. Further studies should prioritize synthesizing the compound and evaluating its binding affinity to δ- and μ-opioid receptors, as well as its metabolic stability in vitro.

Data Gaps :

  • Experimental molecular weight and spectral data (e.g., NMR, HRMS).
  • Direct comparison of solubility and logP values with charged and uncharged analogs.

Biological Activity

(4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium is a quaternary ammonium compound characterized by its unique structural components, including an amino group, a ketone, and a diphenylbutyl moiety. This combination suggests potential biological activity that warrants investigation in pharmacological contexts.

Chemical Structure and Properties

The chemical formula of the compound is C21H29N2O+C_{21}H_{29}N_2O^+, and it has a molecular weight of approximately 325.5 g/mol. The presence of hydrophobic groups may influence its interaction with biological membranes, potentially affecting its pharmacokinetics and pharmacodynamics.

Property Value
Molecular FormulaC21H29N2O+C_{21}H_{29}N_2O^+
Molecular Weight325.5 g/mol
Structural FeaturesAmino group, ketone, diphenyl butyl group

Biological Activity

The biological activity of this compound can be assessed through various pharmacological assays that measure its effects on living organisms. Preliminary studies suggest several potential activities:

  • Antimicrobial Activity : The quaternary ammonium structure may confer antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Cytotoxicity : Initial bioassays indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.
  • Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it may influence neurotransmitter systems, which warrants investigation into its effects on mood and cognition.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Receptor Binding : The compound may interact with specific receptors in the central nervous system or peripheral tissues.
  • Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways, leading to altered physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Studies : Research has shown that structurally similar quaternary ammonium compounds possess significant antimicrobial activity against a range of bacteria and fungi. For instance, compounds with similar diphenyl structures have been effective against resistant strains of Staphylococcus aureus.
  • Cytotoxicity Assays : A study investigating the cytotoxic effects of related compounds on human cancer cell lines revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer properties.
  • Neuropharmacological Research : Compounds with similar functional groups have been studied for their ability to modulate neurotransmitter systems. For example, analogs have shown promise as antidepressants by enhancing serotonin levels in animal models.

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